molecular formula C10H10N2O B13327616 3-Methyl-5-phenyl-1,2-oxazol-4-amine

3-Methyl-5-phenyl-1,2-oxazol-4-amine

Cat. No.: B13327616
M. Wt: 174.20 g/mol
InChI Key: VIKDOTFYOQUWRG-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyl-1,2-oxazol-4-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenyl-1,2-oxazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydroxylamine hydrochloride with a suitable hydrazone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like 2-methyltetrahydrofuran at elevated temperatures (around 80°C) to facilitate cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as batch processing and continuous flow methods, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenyl-1,2-oxazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-2-carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-Methyl-5-phenyl-1,2-oxazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenyl-1,2-oxazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-phenyl-1,2-oxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-5-phenyl-1,2-oxazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKDOTFYOQUWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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